molecular formula C9H10N4 B8366419 3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole

3-methyl-5,6-dihydro-4H-pyrazolo[4,3-e]indazole

Cat. No. B8366419
M. Wt: 174.20 g/mol
InChI Key: WJZOGHCVDNLRIP-UHFFFAOYSA-N
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Patent
US04734429

Procedure details

Hydrazine (1.00 ml) was added dropwise to a solution of 4.1 g of 4-[(dimethylamino)methylene]-1,4,6,7-tetrahydro-1-methyl-5H-indazol-5-one in 100 ml of methanol. The solution was heated at reflux for 30 minutes and treated with a small amount of activated charcoal. The mixture was gravity-filtered and the filtrate was concentrated in vacuo. The residue was flash chromatograhed (10% methanol in dichloromethane) on silica gel to provide an amber syrup. The syrup was triturated with ether to afford 3,4,5,6-tetrahydro-3-methylbenzo[1,2-c:4,3-c']dipyrazole as tan crystals (74% yield). Recrystallization from toluene gave a solid melting at about 150°-156° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-[(dimethylamino)methylene]-1,4,6,7-tetrahydro-1-methyl-5H-indazol-5-one
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]N.C[N:4]([CH:6]=[C:7]1[C:15](=O)[CH2:14][CH2:13][C:12]2[N:11]([CH3:17])[N:10]=[CH:9][C:8]1=2)C.C>CO>[CH3:17][N:11]1[C:12]2[CH2:13][CH2:14][C:15]3[NH:1][N:4]=[CH:6][C:7]=3[C:8]=2[CH:9]=[N:10]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Name
4-[(dimethylamino)methylene]-1,4,6,7-tetrahydro-1-methyl-5H-indazol-5-one
Quantity
4.1 g
Type
reactant
Smiles
CN(C)C=C1C=2C=NN(C2CCC1=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was gravity-filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an amber syrup
CUSTOM
Type
CUSTOM
Details
The syrup was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=C1CCC=1NN=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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